molecular formula C15H21NO B14617344 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol CAS No. 60431-03-0

4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol

Cat. No.: B14617344
CAS No.: 60431-03-0
M. Wt: 231.33 g/mol
InChI Key: TWGYGSYTPJQMAT-UHFFFAOYSA-N
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Description

4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol is an organic compound that features a phenolic structure with a di(prop-2-en-1-yl)amino group attached to the methyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol typically involves the reaction of 2,6-dimethylphenol with di(prop-2-en-1-yl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced species.

    Substitution: The phenolic hydrogen can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens, nitro groups). The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the phenolic ring.

Scientific Research Applications

4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the di(prop-2-en-1-yl)amino group can modulate the compound’s reactivity and binding affinity. These interactions can influence various biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol include other phenolic compounds with different substituents, such as:

  • 4-{[Di(prop-2-en-1-yl)amino]methyl}-phenol
  • 2,6-dimethylphenol
  • 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylbenzene

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

60431-03-0

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

4-[[bis(prop-2-enyl)amino]methyl]-2,6-dimethylphenol

InChI

InChI=1S/C15H21NO/c1-5-7-16(8-6-2)11-14-9-12(3)15(17)13(4)10-14/h5-6,9-10,17H,1-2,7-8,11H2,3-4H3

InChI Key

TWGYGSYTPJQMAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN(CC=C)CC=C

Origin of Product

United States

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